
Verapamil hydrochloride
Overview
Description
Verapamil hydrochloride, a phenylalkylamine calcium channel blocker, is clinically used to manage hypertension, angina pectoris, and cardiac arrhythmias . It is classified as a Biopharmaceutics Classification System (BCS) Class II drug due to its low solubility and high permeability, where dissolution is the rate-limiting step for absorption . Its pharmacokinetics exhibit significant inter-individual variability, partly due to extensive hepatic metabolism and first-pass effects, necessitating controlled-release formulations to maintain therapeutic plasma concentrations . This compound’s thermal stability, polymorphism, and compatibility with excipients are critical for ensuring bioavailability and formulation integrity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of verapamil hydrochloride involves the preparation of 5-(3,4-dimethoxyphenylethyl)methylamino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile . The process typically includes the following steps:
Formation of the intermediate: The reaction starts with the condensation of 3,4-dimethoxybenzaldehyde with isobutyronitrile in the presence of a base to form the intermediate.
Amine addition: The intermediate is then reacted with methylamine to form the final product.
Purification: The crude product is purified through recrystallization or chromatography to obtain verapamil base.
Hydrochloride formation: The verapamil base is converted to its hydrochloride salt by adding hydrochloric acid in isopropyl alcohol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Verapamil hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Under oxidizing conditions, this compound can degrade to form 3,4-dimethoxybenzoic acid.
Reduction: The compound can be reduced under specific conditions, although this is less common in pharmaceutical applications.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Isopropyl alcohol, acetonitrile, water.
Major Products Formed
Oxidation: 3,4-dimethoxybenzoic acid.
Reduction: Various reduced forms of the parent compound.
Substitution: Derivatives of verapamil with different substituents on the aromatic rings.
Scientific Research Applications
Medical Applications
1. Hypertension Management
Verapamil hydrochloride is primarily indicated for the treatment of hypertension. By relaxing blood vessels, it effectively lowers blood pressure, which helps prevent strokes, heart attacks, and kidney problems . It is often used as an adjunct therapy in patients with comorbid conditions like atrial fibrillation .
2. Angina Treatment
Verapamil is utilized to manage different forms of angina, including chronic stable angina and Prinzmetal's variant angina. It alleviates chest pain by improving blood flow to the heart muscle . The drug can enhance exercise tolerance in patients suffering from angina attacks.
3. Supraventricular Tachycardia Control
The compound is effective in controlling ventricular rates in patients with supraventricular tachycardia (SVT) and paroxysmal supraventricular tachycardia (PSVT). It is more effective than digoxin in managing these arrhythmias .
4. Migraine Prevention
Emerging evidence suggests that verapamil may also serve as a prophylactic treatment for migraine headaches, providing relief from frequency and severity during episodes .
5. Cluster Headache Prophylaxis
Verapamil is recognized as a first-line treatment for cluster headaches, with recommended dosages starting at 240 mg per day to reduce headache severity and frequency .
6. Cerebral Vasospasm Treatment
Intra-arterial administration of verapamil has been shown to be beneficial in treating cerebral vasospasm following subarachnoid hemorrhage, highlighting its utility beyond conventional oral formulations .
Research Applications
This compound has also found applications in various research contexts:
1. Drug Delivery Systems
Recent studies have explored the use of verapamil as a model drug in drug-polymer interaction research. For instance, it has been investigated in electrospun nano- and microfibrous dressings aimed at enhancing antibacterial efficacy in wound care settings . The interactions between verapamil and carrier polymers have implications for designing effective drug delivery systems.
2. Antibiofilm Activity
Research indicates that verapamil can act as an efflux pump inhibitor, enhancing the antibiofilm efficacy of other agents like calcium hydroxide nanoparticles. This application is particularly relevant in the context of treating chronic infections where biofilm formation poses significant challenges .
Case Study 1: Efficacy in Hypertrophic Cardiomyopathy
A clinical study demonstrated that patients with hypertrophic cardiomyopathy who were intolerant to beta-blockers showed significant improvement in symptoms when treated with verapamil. The study highlighted the importance of titrating dosages up to 480 mg/day for optimal results .
Case Study 2: Cluster Headache Management
In a cohort of patients experiencing cluster headaches, those treated with verapamil reported a marked decrease in attack frequency and intensity compared to those receiving placebo treatments. This study supports the drug's role as a first-line prophylactic agent .
Summary Table of Applications
Application | Indication | Dosage/Notes |
---|---|---|
Hypertension | Lowering blood pressure | Varies based on individual response |
Angina | Chronic stable and Prinzmetal's angina | Regular dosing required |
Supraventricular Tachycardia | Control ventricular rate | Administered intravenously or orally |
Migraine | Prophylactic treatment | Varies; typically low doses |
Cluster Headaches | First-line prophylactic | Minimum 240 mg/day |
Cerebral Vasospasm | Intra-arterial treatment | Administered post-subarachnoid hemorrhage |
Mechanism of Action
Verapamil hydrochloride exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in the cell membranes of cardiac and smooth muscle cells . This inhibition leads to:
Vasodilation: Relaxation of vascular smooth muscle, reducing blood pressure.
Negative inotropy: Decreased force of cardiac muscle contraction.
Negative chronotropy: Reduced heart rate.
Negative dromotropy: Slowed conduction of electrical impulses through the atrioventricular node.
Comparison with Similar Compounds
Comparison with Diltiazem Hydrochloride
Pharmacological and Clinical Efficacy
In a double-blind crossover study, verapamil hydrochloride (80–120 mg t.i.d.) and diltiazem hydrochloride (80–120 mg t.i.d.) demonstrated comparable efficacy in reducing supine diastolic blood pressure (DBP) in hypertensive patients:
- Verapamil : Reduced DBP from 101.5 ± 5.2 mmHg to 90.9 ± 7.4 mmHg.
- Diltiazem : Reduced DBP from 101.7 ± 5.3 mmHg to 91.0 ± 8.6 mmHg .
Comparison with Cepharanthine Hydrochloride in Multidrug Resistance
Cepharanthine hydrochloride (CH) and this compound (VER) were evaluated for reversing P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) in K562/ADR leukemia cells:
- Potency : CH (4 μM) increased adriamycin (ADR) sensitivity by 7.43-fold, outperforming VER (2.33-fold) .
- Mechanism : CH inhibited P-gp function and expression, enhancing intracellular ADR and Rho123 accumulation, while VER primarily inhibited P-gp efflux .
Parameter | Cepharanthine Hydrochloride | This compound |
---|---|---|
ADR Sensitivity (Fold) | 7.43 | 2.33 |
P-gp Inhibition | Function + Expression | Function Only |
Rho123 Accumulation | 2.5-fold increase | 1.8-fold increase |
Table 2: Comparative MDR reversal activity of CH and VER .
Comparison with 3,4-Dimethoxybenzoic Acid (Degradation Product)
Oxidative degradation of this compound produces 3,4-dimethoxybenzoic acid (C₉H₁₀O₄), identified via HPLC-UV/DAD analysis:
- Structural Polarity : The degradation product is more polar than verapamil, leading to shorter retention times (1.57 min vs. verapamil’s 2.5–3.5 min) in reverse-phase chromatography .
- Chromophore Similarity : UV spectral similarity index (SI = 0.9982) confirms structural relatedness .
Property | This compound | 3,4-Dimethoxybenzoic Acid |
---|---|---|
Retention Time (min) | 2.5–3.5 | 1.57 |
Polarity | Low | High |
UV SI | Reference (1.0) | 0.9982 |
Table 3: Chromatographic and structural comparison with degradation product .
Pharmacokinetic and Formulation Considerations
Pharmacokinetics
- Gender Variability : Verapamil’s pharmacokinetics differ significantly between genders, necessitating male-specific clinical trials to minimize variability .
- IVIVC Challenges : Poor in vitro-in vivo correlation (IVIVC) due to pH-dependent solubility in the gastrointestinal tract .
Formulation Innovations
Biological Activity
Verapamil hydrochloride, a well-known calcium channel blocker, has diverse biological activities that extend beyond its primary use in cardiovascular therapies. This article explores the compound's pharmacological properties, mechanisms of action, clinical applications, and emerging research findings.
Chemical Structure:
- Chemical Name: α-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-α-(1-methylethyl)benzeneacetonitrile hydrochloride
- Molecular Formula: CHNO·HCl
- Purity: ≥99% .
Verapamil acts primarily as an L-type calcium channel blocker , inhibiting calcium influx into cardiac and smooth muscle cells. This action leads to decreased myocardial contractility, reduced heart rate, and vasodilation, making it effective in treating conditions such as hypertension, angina pectoris, and certain types of arrhythmias . The drug's binding affinity increases with membrane depolarization and reduced membrane potential .
Pharmacological Effects
-
Cardiovascular Effects:
- Antiarrhythmic Activity: Verapamil is effective in managing supraventricular tachycardia by slowing conduction through the AV node .
- Vasodilation: It reduces peripheral vascular resistance, leading to lower blood pressure and improved coronary blood flow .
- Negative Inotropic Effect: While it decreases heart contractility, this effect is often compensated by peripheral vasodilation .
-
Neurological Applications:
- Migraine Prophylaxis: A double-blind study demonstrated that verapamil significantly reduced the frequency of migraines from an average of 6.7 to 3.8 per month in treated patients .
- Potential in Alzheimer's Disease: Research indicates that verapamil may modulate neuroprotective pathways, although its efficacy in preventing Alzheimer's remains inconclusive .
- Cancer Research:
Table 1: Summary of Clinical Studies Involving Verapamil
Case Studies
-
Migraine Prophylaxis:
In a controlled trial involving 12 patients, verapamil reduced migraine frequency significantly, highlighting its potential as a therapeutic option for migraine sufferers . -
Overdose Incident:
A case study documented a fatal overdose where a patient ingested 80 tablets of sustained-release verapamil. Despite aggressive treatment including vasopressors and intubation, the patient succumbed due to severe bradycardia and hypotension .
Emerging Research
Recent studies have explored the broader implications of verapamil's biological activity:
- Autophagy Induction: Verapamil has been shown to induce autophagy by modulating cellular metabolism, which could have implications for cancer treatment and neuroprotection .
- SARS-CoV-2 Interaction: Preliminary findings suggest that verapamil may interact with human proteins involved in SARS-CoV-2 infection, indicating potential avenues for research in viral therapies .
Q & A
Basic Research Questions
Q. What validated HPLC methods are recommended for quantifying verapamil hydrochloride in pharmaceutical formulations?
Methodological Answer: The Agilent 1290 Infinity II LC System with a C18 column (4.6 mm × 125–150 mm) is widely used for this compound analysis. The mobile phase comprises acetonitrile, 2-aminoheptane, and sodium acetate buffer (30:0.5:70 v/v) at a flow rate of 0.9 mL/min, with UV detection at 278 nm . System suitability requires a retention time of ~4.8 minutes and ≤0.7% RSD for replicate injections. For quantification, standard and assay preparations are injected, and peak areas are compared using the formula:
where = standard concentration (mg/mL), = sample volume, and = peak response ratio .
Q. How can UV spectrophotometry with chemometrics improve simultaneous determination of this compound in multicomponent formulations?
Methodological Answer: Partial least squares (PLS) and principal component regression (PCR) enable simultaneous quantification of this compound with co-administered drugs (e.g., gliclazide). Spectra are recorded in 0.1N HCl (200–400 nm), and calibration models are built using preprocessed data (e.g., mean-centering or derivative filtering). Validation includes recovery studies (98–102%) and residual analysis to confirm excipient non-interference .
Q. What excipient combinations are effective in designing sustained-release matrix tablets of this compound?
Methodological Answer: Hydrophilic polymers like HPMC K15M (15–30% w/w) and natural gums (tragacanth, acacia) retard drug release by forming gel layers. A three-layer matrix design (drug core + polymer layers) enhances sustained release. Dissolution testing in simulated gastric/intestinal fluids (USP Apparatus 2, 50–100 rpm) shows >80% release over 24 hours. Optimization includes flow property assessment (Carr’s index <15%) and friability testing (<1%) .
Advanced Research Questions
Q. How does the amorphous form of this compound enhance dissolution kinetics, and what analytical techniques validate its stability?
Methodological Answer: Amorphous this compound, prepared by quench cooling, shows 5× faster dissolution than crystalline forms due to higher free energy. Dielectric relaxation spectroscopy (DRS) at 10 Hz–10 MHz identifies structural () relaxation (VFT equation: ) and Johari-Goldstein () processes. DSC confirms a glass transition () at 320.1 K, while XRD validates amorphous nature. Stability studies (40°C/75% RH) monitor recrystallization via FT-IR peak shifts (e.g., 1680 cm for nitrile groups) .
Q. How can Box-Behnken design optimize gastroretentive tablets for controlled this compound release?
Methodological Answer: A 3-factor BBD (Compritol 888 ATO, HPMC K15M, sodium bicarbonate) optimizes floating lag time (FLT) and cumulative release (). Responses are modeled using polynomial equations, with desirability function targeting FLT <5 min and . Optimized formulation (126 mg Compritol, 160 mg HPMC, 81 mg NaHCO) shows Higuchi kinetics (), indicating diffusion-controlled release. Validation includes similarity factor () between predicted and experimental profiles .
Q. What role does artificial neural networks (ANN) play in nanoparticle formulation of this compound?
Methodological Answer: ANN outperforms response surface methodology (RSM) in modeling non-linear relationships between formulation variables (e.g., polymer:drug ratio, sonication time) and outcomes (particle size, entrapment efficiency). A spherical central composite design trains the network, achieving 92% drug loading and 100 nm particle size (ideal for lymphatic uptake). Sensitivity analysis identifies polymer concentration as the most critical factor .
Q. How do ion-exchange resins modify the release profile of this compound in sustained-release formulations?
Methodological Answer: Drug-resin complexes (e.g., Amberlite IRP69) are prepared via batch loading (1:2 drug:resin ratio in pH 6.8 buffer). Release kinetics depend on resin crosslinking density and counterion concentration (e.g., K in simulated intestinal fluid). In vitro studies show zero-order release over 12 hours, validated by Peppas-Sahlin model () indicating combined diffusion and erosion mechanisms .
Q. How can DSC differentiate drug-polymer interactions in this compound-loaded matrices?
Methodological Answer: DSC thermograms (heating rate: 10°C/min, N purge) identify incompatibilities. Pure verapamil HCl shows endothermic peaks at 142°C (melting) and 90°C (dehydration). In polymer blends (e.g., Eudragit RLPO), peak shifts >5°C indicate interactions. For example, a 135°C melting point in PSA/Verapamil matrices suggests hydrogen bonding, confirmed by FT-IR (O-H stretch at 3200 cm) .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQPXTMNIUCOSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034095 | |
Record name | Verapamil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2034095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152-11-4 | |
Record name | Verapamil hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Verapamil hydrochloride [USAN:USP:JAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Verapamil hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759589 | |
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Record name | Verapamil hydrochloride | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272366 | |
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Record name | Verapamil hydrochloride | |
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Record name | Verapamil hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.274 | |
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Record name | VERAPAMIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3888OEY5R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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